synthesis and characterization of iron(II) phthalocyanine derivatives
synthesis and characterization of iron(II) phthalocyanine derivatives
An In-Depth Technical Guide to the Synthesis and Characterization of Iron(II) Phthalocyanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron(II) phthalocyanine (FePc) and its derivatives represent a class of synthetic macrocyclic compounds with significant potential in diverse fields, including catalysis, materials science, and importantly, medicine. Their structural similarity to naturally occurring porphyrins, combined with their unique photophysical and electrochemical properties, makes them compelling candidates for applications such as photosensitizers in photodynamic therapy (PDT) and as electrocatalysts.[1][2][3] The therapeutic and diagnostic efficacy of these molecules is intrinsically linked to their molecular architecture. This guide provides a comprehensive overview of the principal methodologies for the synthesis of FePc derivatives and the critical characterization techniques required to ensure their structural integrity and purity. The narrative emphasizes the rationale behind experimental choices, aiming to equip researchers with the knowledge to not only reproduce but also innovate within this promising area of chemical science.
The Rationale for Pursuing Iron(II) Phthalocyanine Derivatives
The core structure of phthalocyanine, a large aromatic ring system, is a robust scaffold that can be fine-tuned through peripheral substitution and coordination with a central metal ion. The incorporation of an iron(II) ion is particularly significant for several reasons:
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Redox Activity: The iron center can readily shuttle between different oxidation states (Fe(II), Fe(III)), which is fundamental to its catalytic activity, particularly in oxygen reduction reactions.[4]
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Biocompatibility and Bio-relevance: The structural analogy to the heme group in hemoglobin suggests a degree of biocompatibility. Fe(II) phthalocyanine derivatives are being explored for their anticancer and antimicrobial properties.[1][2]
-
Photophysical Properties: The extended π-conjugated system of the phthalocyanine ring gives rise to strong absorption in the red and near-infrared regions of the electromagnetic spectrum, a property crucial for applications in photodynamic therapy where deeper tissue penetration of light is required.[3][5]
The synthesis of derivatives allows for the modulation of these core properties. For instance, the introduction of bulky substituents can prevent aggregation, which often quenches the desired photophysical effects. Attaching hydrophilic groups can enhance water solubility, a critical factor for biological applications.
Synthesis Methodologies: A Comparative Analysis
The choice of synthetic strategy is dictated by the desired substitution pattern, scale, and required purity. The cyclotetramerization of phthalic acid derivatives is the most common approach.
Solution-Phase Synthesis
This is the most traditional and versatile method for preparing both unsubstituted and symmetrically substituted phthalocyanines.
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Causality of Experimental Choices:
-
Precursors: Phthalonitriles are frequently used due to their high reactivity. Phthalic anhydride is also a common and often more economical starting material, typically used in conjunction with urea, which acts as a source of ammonia to form the necessary isoindoline intermediates.[6]
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Metal Source: Anhydrous iron(II) salts, such as ferrous chloride or iron(II) acetate, are used to template the formation of the macrocycle around the central metal ion.[1][6]
-
Solvent: High-boiling point solvents like 1-pentanol, dimethylaminoethanol (DMAE), or even greener alternatives like anisole and glycerol are necessary to provide the thermal energy required for the cyclotetramerization reaction.[1][7] The solvent's ability to dissolve the precursors and the intermediate species is critical for achieving good yields.
-
Base: A non-coordinating organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often added to facilitate the reaction, likely by deprotonating intermediates and promoting cyclization.[1][7]
-
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Combine 29H,31H-Phthalocyanine (0.5 g, 0.97 mmol), Fe(CH₃COO)₂ (154 mg, 0.890 mmol), and a few drops of DBU in a flask containing dry n-pentanol (3 ml).
-
Seal the vessel and stir the mixture at room temperature for 3 hours.
-
Induce precipitation of the green product by adding 20 ml of ethanol.
-
Filter the solid and reflux it in ethanol (30 ml) for 2 hours to remove impurities.
-
Filter the product again and wash sequentially with distilled water, diethyl ether, and hot ethanol.
-
Dry the final green product under vacuum.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times from hours to minutes.[8][9][10]
-
Causality of Experimental Choices:
-
Mechanism: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is often more efficient than conventional heating methods.[11] This can lead to higher yields and cleaner reactions by minimizing the formation of thermal decomposition byproducts.
-
Solvent-Free Conditions: In some protocols, the reaction can be carried out under solvent-free conditions, which is a significant advantage from a green chemistry perspective.[8]
-
Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility.[9]
-
-
Place the appropriate phthalic acid derivative (e.g., phthalonitrile, phthalimide, or phthalic anhydride), a suitable iron salt, and urea in a microwave-safe Teflon vessel.
-
Seal the vessel and place it in the microwave cavity.
-
Irradiate the mixture for a short duration (typically a few minutes), with the power and temperature being controlled by the microwave reactor's software.
-
After cooling, purify the crude product by washing with distilled water to remove excess urea and metal salts.
-
Further purify by heating in 0.1 N HCl and 0.1 N NaOH, followed by filtration.
Solid-Phase Synthesis
This technique is particularly valuable for the synthesis of asymmetrically substituted phthalocyanines, which are challenging to isolate from the statistical mixtures produced in solution-phase reactions.[5][12]
-
Causality of Experimental Choices:
-
Support: A solid support, often a hydrophilic resin like polyethylene glycol (PEG), is used.[12] One of the phthalonitrile precursors is attached to this support via a cleavable linker.
-
Reaction: The resin-bound phthalonitrile is then reacted with an excess of a different phthalonitrile in solution. The desired asymmetrically substituted product forms on the solid support, while the symmetrically substituted byproduct forms in the solution phase.
-
Purification: The symmetrical byproduct in solution is easily washed away. The desired product is then cleaved from the resin, yielding a pure, asymmetrically substituted phthalocyanine.[5]
-
Characterization: A Multi-faceted Approach
No single technique can fully elucidate the structure and properties of a newly synthesized FePc derivative. A combination of spectroscopic and analytical methods is essential for a comprehensive characterization.
Caption: Logical workflow for the characterization of FePc derivatives.
UV-Visible Spectroscopy
UV-Vis spectroscopy is the first and most fundamental technique applied to a newly synthesized phthalocyanine. It provides a quick confirmation of the formation of the characteristic macrocyclic structure.
-
Underlying Principle: The extensive π-conjugated system of the phthalocyanine ring gives rise to intense electronic transitions in the visible and near-UV regions of the spectrum.
-
Key Features:
-
Q-band: An intense absorption band in the 600-700 nm region, which is the hallmark of the phthalocyanine macrocycle. For iron phthalocyanines, this band typically appears as a single intense peak due to the D₄h symmetry of the molecule.[13] The position of this band can be red-shifted by the introduction of electron-donating groups on the periphery.[13]
-
Soret (or B) band: A second, broader absorption band found in the near-UV region (around 300-400 nm).[1]
-
-
Data Interpretation: The presence of a sharp, intense Q-band is strong evidence for the successful formation of the phthalocyanine ring. Aggregation in solution can lead to a broadening and blue-shifting of this band.
| Compound | Solvent | Q-band (λ_max, nm) | Soret-band (λ_max, nm) | Reference |
| FePc | DMF | 659 | ~330 | [1][13] |
| FePc(CN)₈ | DMF | 693 | ~350 | [13] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to confirm the presence of the phthalocyanine backbone and to identify the functional groups of any peripheral substituents.
-
Underlying Principle: This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Specific bonds and functional groups vibrate at characteristic frequencies.
-
Key Features:
-
The "fingerprint" region for the phthalocyanine core contains a series of characteristic peaks.[13][14]
-
Vibrations associated with the metal-nitrogen bonds (Fe-N) can sometimes be observed in the far-infrared region (below 400 cm⁻¹).[15][16]
-
The presence or absence of peaks corresponding to the starting materials (e.g., the C≡N stretch of a phthalonitrile precursor around 2230 cm⁻¹) can indicate the completeness of the reaction.
-
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |
| C≡N stretch (in precursor) | ~2230 | Disappearance indicates reaction completion | [14] |
| C=O stretch (impurity) | ~1700 | Can indicate hydrolysis of cyano groups | [13] |
| Aromatic C=C & C=N stretches | 1624–1550 | Characteristic of the Pc backbone | [1] |
Mass Spectrometry (MS)
MS is an indispensable tool for confirming the molecular weight of the synthesized compound, thereby verifying its elemental composition.
-
Underlying Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target FePc derivative. The isotopic pattern of this peak can also be compared to the theoretical pattern to further confirm the elemental composition, especially the presence of iron.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides valuable information about the elemental composition of the sample and, crucially, the oxidation state of the central iron atom.
-
Underlying Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is measured, which is characteristic of the element and its chemical environment.
-
Data Interpretation:
X-ray Diffraction (XRD)
For solid samples, XRD is used to determine the crystallinity and phase of the material.
-
Underlying Principle: A beam of X-rays is diffracted by the crystalline lattice of the material, producing a diffraction pattern that is unique to that crystal structure.
-
Data Interpretation: The positions and intensities of the peaks in the diffractogram can be used to identify the crystal phase (e.g., α- or β-form of FePc) and to estimate the crystallite size using the Scherrer equation.[1]
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to probe the redox properties of the FePc derivatives.
-
Underlying Principle: The potential of a working electrode immersed in a solution of the analyte is swept linearly with time, and the resulting current is measured. This provides information about the potentials at which the molecule is oxidized or reduced.
-
Data Interpretation:
-
FePc complexes typically show both metal-centered and ring-centered redox processes.
-
The Fe(II)/Fe(I) and Fe(II)/Fe(III) redox couples can be identified. The potential of these couples can be influenced by the peripheral substituents and the solvent.[19][20][21]
-
CV is an excellent technique for evaluating the electrocatalytic activity of FePc derivatives, for example, in the oxygen reduction reaction.[22]
-
Single Crystal X-ray Diffraction
When single crystals of sufficient quality can be grown, this technique provides the unambiguous three-dimensional molecular structure of the compound.[23][24] This is the gold standard for structural characterization, providing precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.[23][24][25]
Conclusion and Future Directions
The is a dynamic field of research with significant implications for drug development and materials science. A rational approach to synthesis, guided by the desired properties of the final compound, coupled with a rigorous and multi-faceted characterization strategy, is paramount to success. As our understanding of the structure-property relationships in these versatile macrocycles grows, so too will our ability to design and create novel FePc derivatives with tailored functionalities for specific applications, from targeted cancer therapies to next-generation catalysts.
References
-
Boyle, R. W., & Leznoff, C. C. (1995). Solid-Phase Synthesis of Asymmetrically Substituted “AB3-Type” Phthalocyanines. The Journal of Organic Chemistry, 60(17), 5474–5477. [Link]
-
Villemin, D., Hammadi, M., & Hachemi, M. (2001). Synthesis of Metallophthalocyanines under Solvent-free Conditions using Microwave Irradiation. Journal of Chemical Research, Synopses, (5), 206-207. [Link]
-
Leznoff, C. C., & McArthur, C. R. (1982). Solid-Phase Synthesis of Asymmetrically Substituted “AB3-Type” Phthalocyanines. Canadian Journal of Chemistry, 60(15), 2080-2084. [Link]
-
Tanaka, H., et al. (2023). Synthesis and Characterization of Octacyano-Fe-Phthalocyanine. ACS Omega, 8(29), 26369–26378. [Link]
-
Nemykin, V. N., et al. (2024). Finally: The X-ray crystal structure of the illusive unsubstituted iron(III) phthalocyanine μ-oxo(1) dimer. DFT-predicted Mössbauer quadrupole splitting and antiferromagnetic coupling constants for X-ray geometry. Journal of Porphyrins and Phthalocyanines. [Link]
-
Seyyedhamzeh, M., Ganji, N., & Shaabani, A. (2012). Controlled microwave-assisted synthesis of metallophthalocyanines. Journal of Porphyrins and Phthalocyanines, 16(10), 1111-1113. [Link]
-
Nemykin, V. N., et al. (2024). The X-ray crystal structure of the illusive unsubstituted iron(III) phthalocyanine μ-oxo(1) dimer. DFT-predicted Mössbauer quadrupole splitting and antiferromagnetic coupling constants for X-ray geometry. Journal of Porphyrins and Phthalocyanines, 28(03n04), 300-307. [Link]
-
Pala, I., et al. (2022). A Greener Route to Blue: Solid-State Synthesis of Phthalocyanines. Angewandte Chemie International Edition, 61(42), e202209033. [Link]
-
Abe, K., Katano, S., & Ohta, K. (2018). Microwave-assisted Synthesis of Phthalocyanine Metal Complexes: Relationship between Yield and Maximum Temperature Reached by Microwave Irradiation. Journal of the Japan Petroleum Institute, 61(2), 140-149. [Link]
-
Al-shehri, A. S., et al. (2023). Synthesis and characterizations of Fe (II) phthalocyanine and Zn phthalocyanine on colon cancer, cervical cancer, and bacterial cells. Journal of Biomolecular Structure and Dynamics, 41(10), 4053-4063. [Link]
-
Lindblad, R. (2010). X-Ray Photoemission Spectroscopy Characterization of Fe(II)- and Fe(III)-Phthalocyanine Molecular Films. Diva-portal.org. [Link]
-
Bouvet, M., et al. (2012). Structural properties of iron phthalocyanine thin films on solid surfaces by drop casting deposition. ResearchGate. [Link]
-
Kobayashi, T. (1970). The far infrared spectra of phthalocyanine and its metal derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 26(6), 1313-1322. [Link]
-
Khan, M. S., et al. (2014). UV–Vis spectra of iron(II) phthalocyanine and its water soluble derivative in DMSO. ResearchGate. [Link]
-
Shaabani, A., et al. (2007). Microwave assisted synthesis of metal-free phthalocyanine and metallophthalocyanines. Dyes and Pigments, 74(2), 279-282. [Link]
-
Ziminov, A. V., et al. (2019). Correlation dependences in infrared spectra of metal phthalocyanines. ResearchGate. [Link]
-
Koshmak, K., et al. (2017). Characterization of gas phase iron phthalocyanine with X-ray photoelectron and absorption spectroscopies. ArTS. [Link]
-
Nyokong, T., & Antunes, E. (2013). Absorption and Electrochemical Properties of Cobalt and Iron Phthalocyanines and Their Quaternized Derivatives. Int. J. Electrochem. Sci, 8, 10499-10512. [Link]
-
El-ghazzawy, M. A., & El-faham, A. (2020). Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine. Journal of Chemical Reviews, 2(2), 101-125. [Link]
-
Kantar, C., et al. (2019). Novel type ketone-substituted metallophthalocyanines: Synthesis, spectral, structural, computational and anticancer studies. ResearchGate. [Link]
-
Sgarlata, V., et al. (2021). Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. Molecules, 26(6), 1735. [Link]
-
Paulite, M., et al. (2021). Role of Iron Phthalocyanine Coordination in Catecholamines Detection. Molecules, 26(24), 7527. [Link]
-
Mamuru, S. A., & Nyokong, T. (2020). Iron(II) phthalocyanine (FePc) over carbon support for oxygen reduction reaction electrocatalysts operating in alkaline medium. I.R.I.S.. [Link]
- Brückner, C., & Birnbaum, E. R. (2013). Phthalocyanine synthesis.
-
National Center for Biotechnology Information (n.d.). Iron phthalocyanine. PubChem. [Link]
-
Tanaka, H., et al. (2023). Synthesis and Characterization of Octacyano-Fe-Phthalocyanine. PMC. [Link]
-
Mamuru, S. A. (2017). Electrochemical and electrocatalytic properties of iron(II) and cobalt(II) phthalocyanine complexes integrated with multi-walled carbon nanotubes. University of Pretoria. [Link]
-
Nemykin, V. N., et al. (2022). Charge-Transfer Spectroscopy of Bisaxially Coordinated Iron(II) Phthalocyanines through the Prism of the Lever’s EL Parameters Scale, MCD Spectroscopy, and TDDFT Calculations. Inorganic Chemistry, 61(21), 8149–8163. [Link]
-
Zagal, J. H., et al. (1996). Non-linear correlations between formal potential and Hammett parameters of substituted iron phthalocyanines and catalytic activity for the electro-oxidation of hydrazine. ResearchGate. [Link]
-
Kadish, K. M., Bottomley, L. A., & Cheng, J. S. (1978). Electrochemical characterization of iron(II) and iron(I) phthalocyanine-amine derivatives. Journal of the American Chemical Society, 100(9), 2731–2737. [Link]
-
Kobayashi, T. (1970). The far infrared spectra of phthalocyanine and its metal derivatives. Scilit. [Link]
-
Racedo, F. J., et al. (2014). Study of the Interaction of an Iron Phthalocyanine Complex over Surface Modified Carbon Nanotubes. PubMed Central. [Link]
-
Kong, X., Wang, H., & Zhang, J. (2011). A New Method for Synthesis of Iron Phthalocyanine. Advanced Materials Research, 233-235, 111-114. [Link]
-
Vetvicka, D., et al. (2019). Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy. Anticancer Research, 39(7), 3351-3359. [Link]
-
Li, J., et al. (2019). On-Surface Synthesis of Iron Phthalocyanine Using Metal-Organic Coordination Templates. ChemPhysChem, 20(18), 2394-2397. [Link]
-
Tanaka, H., et al. (2024). Synthesis and Characterization of Fe‐Phthalocyanine‐Based Metal–Organic Framework. Advanced Science. [Link]
-
Ethirajan, M., Chen, Y., & Joshi, P. (2011). Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy. PMC. [Link]
-
Wang, Y., et al. (2014). Mass spectrogram of the phthalocyanine molecular fragment. ResearchGate. [Link]
-
Klyatskaya, S., et al. (2012). Influence of the Fluorination of Iron Phthalocyanine on the Electronic Structure of the Central Metal Atom. The Journal of Physical Chemistry C, 116(31), 16679–16684. [Link]
-
Vetvicka, D., et al. (2019). Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy. PubMed. [Link]
-
Coppens, P., Li, L., & Zhu, N. J. (1991). Electronic ground state of iron(II) phthalocyanine as determined from accurate diffraction data. Journal of the American Chemical Society, 113(9), 3209–3214. [Link]
-
Paulite, M., et al. (2021). Role of Iron Phthalocyanine Coordination in Catecholamines Detection. Semantic Scholar. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy | Anticancer Research [ar.iiarjournals.org]
- 3. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Solid-Phase Synthesis of Asymmetrically Substituted “AB3-Type” Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Metallophthalocyanines under Solvent-free Conditions using Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. worldscientific.com [worldscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Characterization of Octacyano-Fe-Phthalocyanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. scilit.com [scilit.com]
- 17. Study of the Interaction of an Iron Phthalocyanine Complex over Surface Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of gas phase iron phthalocyanine with X-ray photoelectron and absorption spectroscopies [arts.units.it]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. repository.up.ac.za [repository.up.ac.za]
- 23. worldscientific.com [worldscientific.com]
- 24. par.nsf.gov [par.nsf.gov]
- 25. pubs.acs.org [pubs.acs.org]
